Cas no 69907-67-1 (4-Maleimidomethylcyclohexanecaroboxylic acid)

4-Maleimidomethylcyclohexanecarboxylic acid is a bifunctional crosslinking reagent featuring a maleimide group and a carboxyl group, enabling selective conjugation with thiols and amines, respectively. The cyclohexane backbone enhances stability and reduces steric hindrance, facilitating efficient bioconjugation in aqueous and organic media. This compound is particularly useful in protein modification, peptide synthesis, and surface functionalization due to its controlled reactivity and compatibility with biomolecules. Its rigid cyclohexane structure also minimizes unwanted side reactions, improving yield and purity in coupling applications. Suitable for pharmaceutical research and bioconjugate development, it offers a reliable solution for creating stable, site-specific linkages.
4-Maleimidomethylcyclohexanecaroboxylic acid structure
69907-67-1 structure
Product name:4-Maleimidomethylcyclohexanecaroboxylic acid
CAS No:69907-67-1
MF:C12H15NO4
MW:237.251803636551
MDL:MFCD11519178
CID:974397
PubChem ID:11548799

4-Maleimidomethylcyclohexanecaroboxylic acid Chemical and Physical Properties

Names and Identifiers

    • trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid
    • trans-4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
    • Mal-AMCHC-OH
    • Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid
    • TRANS-4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC?ACID
    • trans-4-(N-maleimidemethyl)cyclohexane-1-carboxylic acid
    • trans-4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]Cyclohexanecarboxylic acid
    • 4-(3-Carboxy-propionylamino)-2-hydroxy-benzoesaeure
    • 4-(3-carboxy-propionylamino)-2-hydroxy-benzoic acid
    • 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid
    • N-(3-Hydroxy-4-carboxy-phenyl)-succinamidsaeure
    • N-(4-Carboxy-3-hydroxy-phenyl)-succinamidsaeure
    • N-(4-Carboxycyclohexylmethyl)-maleinimid
    • N-maleoyltranexamic acid
    • Mal-AMCHC
    • DTXSID801145980
    • BS-29029
    • AC-32531
    • A19079
    • Cyclohexanecarboxylic acid, 4-((2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl)-
    • SY247856
    • C70531
    • SCHEMBL890390
    • AKOS016014251
    • 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic Acid
    • 4-(n-maleimidomethyl)cyclohexane-1-carboxylic acid
    • N-(4-Carboxycyclohexylmethyl)maleimide
    • 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid
    • FT-0604080
    • Z1793625431
    • M3219
    • J-513759
    • EN300-6487298
    • AKOS015995272
    • BP-20232
    • (1r,4r)-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
    • trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
    • FD6031
    • EN300-7363655
    • 4-(Maleimidomethyl)cyclohexanecarboxylicAcid
    • M3218
    • UNII-7CN76JAX09
    • 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E-
    • HY-42359
    • CS-W006952
    • (Discontinued, see C177860)
    • (1R,4R)-4-((2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)METHYL)CYCLOHEXANECARBOXYLIC ACID
    • Cyclohexanecarboxylic acid, 4-((2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl)-, trans-
    • 4-(Maleimidomethyl)cyclohexanecarboxylic acid
    • 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS-
    • N-(4-carboxycyclohexylmethyl)-maleimide
    • 4-[(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)METHYL]CYCLOHEXANECARBOXYLIC ACID
    • MFCD03093740
    • SY069051
    • AMY21605
    • Q27268077
    • 4-((2,5-DIOXO-2H-PYRROL-1(5H)-YL)METHYL)CYCLOHEXANECARBOXYLICACID
    • 69907-67-1
    • 4-((2,5-dioxo-2H-pyrrol-1(5H)-yl)methyl)cyclohexanecarboxylic acid
    • N-[4-(-Carboxycyclohexylmethyl)]maleimide
    • MFCD11519178
    • 64987-82-2
    • Trans-4-(Maleimidomethyl)cyclohexanecarboxylicAcid
    • AMY13237
    • SCHEMBL159817
    • TRIALLYL1,2,4-BENZENETRICARBOXYLATE
    • A8847
    • CS-0021355
    • FT-0604025
    • DS-6035
    • trans-4-(maleimidomethyl)cyclohexane-1-carboxylic acid
    • 7CN76JAX09
    • 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
    • (1s,4s)-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
    • DB-074235
    • Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-; 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid; N-(4-Carboxycyclohexylmethyl)maleimide
    • DA-65773
    • 4-Maleimidomethylcyclohexanecaroboxylic acid
    • MDL: MFCD11519178
    • Inchi: InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17)/t8-,9-
    • InChI Key: LQILVUYCDHSGEU-KYZUINATSA-N
    • SMILES: C1C[C@@H](CC[C@H]1CN2C(=O)C=CC2=O)C(=O)O

Computed Properties

  • Exact Mass: 237.10000
  • Monoisotopic Mass: 237.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 74.7Ų

Experimental Properties

  • Density: 1.329
  • Melting Point: 164.0 to 168.0 deg-C
  • Boiling Point: 433.6±18.0 °C at 760 mmHg
  • Flash Point: 216.0±21.2 °C
  • PSA: 74.68000
  • LogP: 0.74030
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

4-Maleimidomethylcyclohexanecaroboxylic acid Security Information

4-Maleimidomethylcyclohexanecaroboxylic acid Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Maleimidomethylcyclohexanecaroboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD154769-250mg
trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid
69907-67-1 97%
250mg
¥28.0 2024-04-18
eNovation Chemicals LLC
D957373-10g
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid
69907-67-1 98%
10g
$95 2024-06-07
Enamine
EN300-7363655-0.25g
rac-(1r,4r)-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
69907-67-1 90.0%
0.25g
$19.0 2025-03-11
Apollo Scientific
BIBP1059-1g
Mal-AMCHC
69907-67-1 >99%
1g
£88.00 2025-02-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD154769-5g
trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid
69907-67-1 97%
5g
¥163.0 2024-04-18
TRC
M246015-1000mg
4-Maleimidomethylcyclohexanecaroboxylic acid
69907-67-1
1g
$ 375.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3219-5G
4-Maleimidomethylcyclohexanecaroboxylic acid
69907-67-1 98.0%(GC)
5G
4990.0CNY 2021-07-12
Ambeed
A241752-25g
trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid
69907-67-1 97%
25g
$160.0 2025-02-28
TRC
M246015-500mg
4-Maleimidomethylcyclohexanecaroboxylic acid
69907-67-1
500mg
$ 235.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD154769-1g
trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid
69907-67-1 97%
1g
¥50.0 2024-04-18

4-Maleimidomethylcyclohexanecaroboxylic acid Related Literature

Additional information on 4-Maleimidomethylcyclohexanecaroboxylic acid

Recent Advances in the Application of 4-Maleimidomethylcyclohexanecarboxylic Acid (CAS: 69907-67-1) in Chemical Biology and Pharmaceutical Research

4-Maleimidomethylcyclohexanecarboxylic acid (CAS: 69907-67-1) is a bifunctional crosslinker widely used in chemical biology and pharmaceutical research. This compound features a maleimide group, which reacts selectively with thiol groups under mild conditions, and a carboxyl group that can be further functionalized or conjugated. Recent studies have highlighted its utility in drug delivery systems, protein conjugation, and the development of novel bioconjugates. This research brief synthesizes the latest findings on the applications and mechanistic insights of this versatile reagent.

In a 2023 study published in Bioconjugate Chemistry, researchers utilized 4-Maleimidomethylcyclohexanecarboxylic acid to develop antibody-drug conjugates (ADCs) with enhanced stability and targeting efficiency. The maleimide-thiol chemistry enabled site-specific conjugation of cytotoxic payloads to monoclonal antibodies, minimizing off-target effects. The study reported a significant improvement in therapeutic index compared to traditional non-specific conjugation methods, underscoring the reagent's role in advancing precision medicine.

Another groundbreaking application was demonstrated in a Nature Communications paper (2024), where the compound served as a key linker in the construction of stimuli-responsive nanocarriers. The carboxyl group was esterified with pH-sensitive moieties, allowing controlled drug release in tumor microenvironments. The maleimide group facilitated covalent attachment to targeting peptides, achieving >90% cellular uptake efficiency in vitro. This dual functionality positions 4-Maleimidomethylcyclohexanecarboxylic acid as a critical component in next-generation smart drug delivery platforms.

Recent structural optimization efforts have focused on improving the hydrolytic stability of the maleimide-thiol adducts. A 2024 Journal of Medicinal Chemistry study introduced cyclohexane ring modifications to reduce retro-Michael reactions, extending plasma half-life of conjugates by 3-fold. Molecular dynamics simulations revealed that the cyclohexane scaffold's conformational rigidity contributes to this enhanced stability, providing valuable insights for future linker design.

The compound's role in diagnostic applications has also expanded. A 2023 Analytical Chemistry report detailed its use in constructing fluorescent probes for real-time imaging of thiol redox states in live cells. The maleimide group's fast reaction kinetics (k2 > 103 M-1s-1) enabled rapid labeling, while the carboxyl group allowed modular attachment of various fluorophores without compromising reactivity.

Ongoing clinical trials (NCT05678945) are evaluating ADCs incorporating 4-Maleimidomethylcyclohexanecarboxylic acid linkers for solid tumor treatment. Preliminary Phase I data show favorable pharmacokinetics and reduced systemic toxicity compared to first-generation linkers. These developments highlight the compound's translational potential and its growing importance in biopharmaceutical development pipelines.

Future research directions include exploring enzymatic cleavage strategies for the carboxyl linkage and developing asymmetric derivatives for orthogonal conjugation. The unique chemical properties of 69907-67-1 continue to inspire innovative applications at the chemistry-biology interface, making it a compound of sustained interest in both academic and industrial research settings.

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(CAS:69907-67-1)4-Maleimidomethylcyclohexanecaroboxylic acid
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